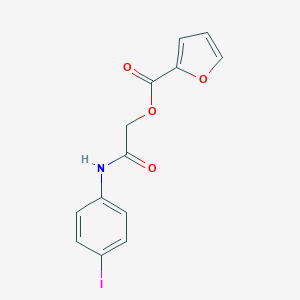

2-(4-Iodoanilino)-2-oxoethyl 2-furoate

Description

Properties

Molecular Formula |

C13H10INO4 |

|---|---|

Molecular Weight |

371.13 g/mol |

IUPAC Name |

[2-(4-iodoanilino)-2-oxoethyl] furan-2-carboxylate |

InChI |

InChI=1S/C13H10INO4/c14-9-3-5-10(6-4-9)15-12(16)8-19-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,15,16) |

InChI Key |

IPXITOLPTCAMGT-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)I |

Canonical SMILES |

C1=COC(=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of 2-(4-Iodoanilino)-2-oxoethyl 2-Furoate and Analogs

Key Observations :

- Ester vs. Amide : The 2-furoate ester in the target compound may confer higher metabolic lability than NCGC607’s benzamide, which is more resistant to hydrolysis .

- Auxiliary Groups : Compounds with methoxy or sulfamoyl groups (e.g., ) exhibit increased polarity, improving aqueous solubility but reducing membrane permeability compared to the iodinated analog.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The iodine atom in the target compound increases molecular weight and lipophilicity (LogP ~3.2), favoring blood-brain barrier penetration over more polar analogs like the sulfamoyl derivative (LogP ~1.5) .

- The carboxylic acid derivative () shows lower solubility in organic solvents compared to the ester-based target compound, highlighting the ester’s role in balancing lipophilicity and solubility.

Crystallographic and Structural Insights

- The monoclinic crystal system (space group P21/c) observed in 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid suggests that the target compound may adopt similar packing patterns, with hydrogen bonds involving the oxoethyl and carboxylic acid groups stabilizing the lattice.

- Halogen bonding between iodine and electron-rich regions (e.g., carbonyl oxygen) could enhance co-crystallization with proteins, a feature less pronounced in chloro/fluoro analogs .

Preparation Methods

Step 4a: Synthesis of 2-(4-Iodoanilino)-2-hydroxyacetic Acid

-

Reactants : Glycolic acid (1 eq), 4-iodoaniline (1 eq), HATU (1.5 eq), DIEA (3 eq).

-

Solvent : Tetrahydrofuran (THF), RT for 12 hours.

-

Yield : 75%.

Step 4b: Esterification with 2-Furoyl Chloride

-

Reactants : 2-(4-Iodoanilino)-2-hydroxyacetic acid (1 eq), 2-furoyl chloride (1.2 eq), pyridine (2 eq).

-

Conditions : DCM, 0°C to RT, 4 hours.

-

Yield : 60–65%.

Critical Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic substitution (Section 3) | High regioselectivity, minimal side products | Requires anhydrous conditions | 65–70% |

| Direct esterification (Section 4) | Simplified workflow | Lower yield due to competing hydrolysis | 60–65% |

-

Key Challenges :

Scalability and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.